"2-Methylcyclopropane-1-carbonyl chloride" CAS number and identifiers
"2-Methylcyclopropane-1-carbonyl chloride" CAS number and identifiers
An In-Depth Technical Guide to 2-Methylcyclopropane-1-carbonyl chloride: Synthesis, Reactivity, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methylcyclopropane-1-carbonyl chloride, a valuable and reactive building block in modern organic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthesis, the logic of its reactivity, and its practical application in the synthesis of complex molecular targets.
Core Identifiers and Nomenclature
2-Methylcyclopropane-1-carbonyl chloride is an acyl chloride featuring a strained, three-membered carbocyclic ring. This structural motif is of significant interest in drug discovery, as the cyclopropane ring can impart metabolic stability, conformational rigidity, and unique binding characteristics to a parent molecule. The acyl chloride group makes it a highly reactive electrophile, ideal for introducing the 2-methylcyclopropylcarbonyl moiety into a target structure.
It is crucial to note that multiple CAS numbers are associated with this compound. CAS 60733-34-8 typically refers to the mixture of stereoisomers, while 52194-65-7 is often assigned to a specific relative configuration, (1R,2R)-rel-.[1][2] In commercial and laboratory practice, these may be used interchangeably, and researchers should verify the stereochemical purity if it is critical for their application.
| Identifier Type | Data | Source(s) |
| IUPAC Name | 2-methylcyclopropane-1-carbonyl chloride | [3] |
| Primary CAS Number | 60733-34-8 (Isomer Mixture) | [4] |
| Stereospecific CAS | 52194-65-7 ((1R,2R)-rel-) | [1][2][5] |
| Molecular Formula | C₅H₇ClO | [3] |
| Molecular Weight | 118.56 g/mol | [3] |
| InChI | InChI=1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3 | [3] |
| InChIKey | KNSMKLZZQPGJRN-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1CC1C(=O)Cl | [3] |
| Synonyms | 2-methylcyclopropanecarbonyl chloride | [4][5] |
Physicochemical Properties
The properties of 2-Methylcyclopropane-1-carbonyl chloride are primarily dictated by the strained cyclopropane ring and the highly electrophilic carbonyl carbon. The data presented below are computationally derived from the PubChem database and provide a reliable profile for this reactive intermediate.[3]
| Property | Value | Notes |
| Physical Form | Liquid | [4] |
| XLogP3 | 1.7 | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen. |
| Rotatable Bond Count | 1 | The C-C bond between the ring and carbonyl. |
| Exact Mass | 118.0185425 Da | |
| Topological Polar Surface Area | 17.1 Ų | |
| Heavy Atom Count | 7 | |
| Complexity | 100 | A measure of structural complexity. |
Synthesis and Handling
Expertise-Driven Synthesis Protocol
The most direct and reliable method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[6] Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
Causality: The reaction is driven by the conversion of the poor hydroxyl leaving group of the carboxylic acid into a much better leaving group. Thionyl chloride achieves this by forming a highly reactive chlorosulfite intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent acylating agent.
Protocol: Synthesis from 2-Methylcyclopropanecarboxylic Acid
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 2-methylcyclopropanecarboxylic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the stirred solution at room temperature. Note: The reaction is exothermic.
-
Catalysis (Optional but Recommended): Add a catalytic amount of anhydrous DMF (1-2 drops). Vigorous gas evolution (SO₂, HCl) should be observed.
-
Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 1-3 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Caution: Ensure the vacuum trap is suitable for acidic vapors.
-
Purification: The crude 2-Methylcyclopropane-1-carbonyl chloride can often be used directly. For higher purity, vacuum distillation is recommended.
Caption: Synthesis of 2-Methylcyclopropane-1-carbonyl chloride.
Handling and Storage
2-Methylcyclopropane-1-carbonyl chloride is a reactive and hazardous chemical. It is corrosive and reacts violently with water and other nucleophiles.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (N₂ or Ar). The container must be tightly sealed to prevent exposure to moisture, which leads to hydrolysis. Refrigeration is recommended.[7]
-
Handling: All manipulations should be performed in a chemical fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
Chemical Reactivity and Mechanism
The Nucleophilic Addition-Elimination Mechanism
The reactivity of 2-Methylcyclopropane-1-carbonyl chloride is dominated by the electrophilicity of its carbonyl carbon. The adjacent oxygen and chlorine atoms are highly electronegative, withdrawing electron density and creating a significant partial positive charge on the carbon atom.[10][11] This makes it an excellent target for nucleophiles.
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism :[12]
-
Addition: The nucleophile (e.g., the oxygen from an alcohol or the nitrogen from an amine) attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[10]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the best leaving group: the chloride ion (Cl⁻). A final deprotonation step, often by another molecule of the nucleophile or a non-nucleophilic base, neutralizes the product.[6][12]
Caption: Nucleophilic Addition-Elimination Mechanism.
Key Reactions:
-
Hydrolysis: Reacts vigorously with water to form 2-methylcyclopropanecarboxylic acid and HCl gas.[7][10]
-
Alcoholysis/Phenolysis: Reacts with alcohols or phenols to form the corresponding esters. This reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct.[12]
-
Aminolysis: Reacts readily with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. An excess of the amine is typically used to neutralize the HCl byproduct.[12]
Application in Pharmaceutical Synthesis: A Case Study
The cyclopropylcarbonyl group is a privileged scaffold in medicinal chemistry. Its incorporation can enhance metabolic stability by blocking sites of oxidation and can provide conformational constraint, leading to higher binding affinity for biological targets.
Illustrative Workflow: Synthesis of an Amide-Linked Piperidine Intermediate
A common strategy in drug development involves linking a heterocyclic core, such as a piperidine, to another fragment via a stable amide bond. 2-Methylcyclopropane-1-carbonyl chloride is an ideal reagent for this transformation. This workflow is representative of a key step that could be used in the synthesis of complex molecules, including PARP inhibitors like Niraparib, which feature amide-linked moieties.[11][12]
Protocol: Acylation of a Piperidine Intermediate
-
Setup: In a round-bottom flask, dissolve the piperidine-containing intermediate (e.g., 4-aryl-piperidine, 1.0 eq) and a non-nucleophilic base like triethylamine (TEA, ~1.5 eq) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermicity of the acylation.
-
Addition: Slowly add a solution of 2-Methylcyclopropane-1-carbonyl chloride (1.1 eq) in the same anhydrous solvent to the cooled, stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Application in Amide Bond Formation.
Safety Profile
This compound is hazardous and must be handled with extreme care. The following is a summary of its GHS classification from supplier safety data sheets.
| Hazard Class | GHS Code | Description | Source(s) |
| Flammable Liquid | H226 | Flammable liquid and vapor. | [1] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [3] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | [3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | [3] |
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
-
Fire-Fighting Measures: Use dry chemical, CO₂, or alcohol-resistant foam. Do NOT use a direct water jet, as it will react violently with the material.[8]
References
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved January 16, 2026, from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved January 16, 2026, from [Link]
-
LibreTexts Chemistry. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
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